Kinase Inhibition Potential: Scaffold-Based Affinity for TrkA
The 4-aza-2-oxindole scaffold, of which 6-Amino-4-aza-2-oxindole is a direct derivative, exhibits high affinity for the tropomyosin receptor kinase A (TrkA) [1]. This is in contrast to the parent oxindole scaffold, which requires extensive substitution to achieve comparable potency [2]. While direct data for this specific compound are not published, its core scaffold demonstrates an IC50 of 2 nM for TrkA, a 10- to 100-fold improvement over many unoptimized oxindole analogs [1].
| Evidence Dimension | TrkA Kinase Inhibition Affinity (IC50) |
|---|---|
| Target Compound Data | Scaffold baseline: IC50 = 2 nM |
| Comparator Or Baseline | Parent oxindole scaffold: Variable, typically >20 nM for simple derivatives |
| Quantified Difference | At least 10-fold higher affinity for the aza-oxindole core |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For projects targeting TrkA, sourcing a compound based on the 4-aza-2-oxindole scaffold provides a starting point with demonstrated high affinity, potentially reducing the need for extensive synthetic optimization.
- [1] Bernard-Gauthier, V., et al. (2015). Syntheses and evaluation of carbon-11- and fluorine-18-radiolabeled pan-tropomyosin receptor kinase (Trk) inhibitors: exploration of the 4-aza-2-oxindole scaffold as Trk PET imaging agents. ACS Chemical Neuroscience, 6(2), 260-276. View Source
- [2] Wood, E. R., et al. (2004). Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles. Bioorganic & Medicinal Chemistry Letters, 14(4), 953-957. View Source
